

# JND3229: A Novel Inhibitor for Overcoming Resistance in EGFR-Mutated Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | JND3229   |           |  |  |  |
| Cat. No.:            | B15612895 | Get Quote |  |  |  |

A detailed comparison of **JND3229**'s crystallographic and performance data against other EGFR inhibitors for researchers and drug development professionals.

The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation inhibitors like osimertinib ineffective. **JND3229**, a novel pyrimidopyrimidinone derivative, has been identified as a potent, reversible inhibitor of EGFR harboring the C797S mutation. This guide provides a comprehensive comparison of **JND3229** with other EGFR inhibitors, supported by crystallographic data from PDB ID 5ZTO and performance metrics from in vitro and in vivo studies.

# Crystallographic Data of JND3229 in Complex with EGFR (PDB ID: 5ZTO)

The crystal structure of **JND3229** bound to the EGFR kinase domain containing both the T790M and C797S mutations (EGFRT790M/C797S) provides critical insights into its mechanism of action. The structure was resolved at 2.65 Å.[1]



| Parameter        | Value  |
|------------------|--------|
| PDB ID           | 5ZTO   |
| Resolution       | 2.65 Å |
| R-Value Free     | 0.272  |
| R-Value Work     | 0.231  |
| R-Value Observed | 0.234  |

**JND3229** binds to the ATP-binding site of the EGFR kinase domain in a "U-shaped" conformation. This binding is stabilized by hydrogen bonds and van der Waals interactions with key residues. Notably, the pyrido[2,3-d]pyrimidine-7-one core of **JND3229** forms a bidentate hydrogen bond with the hinge residue Met793.[1] Unlike irreversible third-generation inhibitors that form a covalent bond with Cys797, **JND3229**'s reversible binding mechanism circumvents the resistance conferred by the C797S mutation.[1]

### **In Vitro Performance Comparison**

**JND3229** has demonstrated potent inhibitory activity against various EGFR mutants, particularly the clinically challenging triple mutant EGFRL858R/T790M/C797S. Its performance has been compared with other key EGFR inhibitors.

#### **Enzymatic Inhibition (IC50)**

The half-maximal inhibitory concentration (IC50) values from enzymatic assays highlight the potency of **JND3229** against different EGFR variants.



| Compound    | EGFRL858R/T790M<br>/C797S (nM) | EGFRL858R/T790M<br>(nM) | EGFRWT (nM)  |
|-------------|--------------------------------|-------------------------|--------------|
| JND3229     | 5.8[1][2][3]                   | 30.5[1][2][3]           | 6.8[1][2][3] |
| Osimertinib | >400[1]                        | ~5.7                    | ~136         |
| Brigatinib  | Comparable to JND3229[1]       | -                       | -            |
| EAI045      | Low nM                         | Low nM                  | -            |

### **Cellular Proliferation Inhibition (IC50)**

**JND3229** has also shown strong anti-proliferative effects in cell lines expressing various EGFR mutations.

| Compound    | BaF3<br>(EGFRL858R/T<br>790M/C797S)<br>(μM) | BaF3<br>(EGFR19D/T79<br>0M/C797S)<br>(μM) | NCI-H1975<br>(EGFRT790M)<br>(μM) | A431<br>(EGFRWT)<br>(μM) |
|-------------|---------------------------------------------|-------------------------------------------|----------------------------------|--------------------------|
| JND3229     | 0.51[1][2]                                  | 0.32[1][2]                                | 0.31[1][2]                       | 0.27[1]                  |
| Osimertinib | >4[1]                                       | >4                                        | 0.13[1]                          | -                        |

## **In Vivo Efficacy**

In a xenograft mouse model using BaF3 cells with the EGFR19D/T790M/C797S mutation, **JND3229** demonstrated significant monodrug anti-cancer efficacy.[1] Treatment with **JND3229** at 10 mg/kg twice daily resulted in a tumor growth inhibition (TGI) of 42.2%.[2] This was more potent than the combination of EAI045 and cetuximab, which showed a TGI of 22.3%.[1]

# Experimental Protocols Crystallization of EGFRT790M/C797S with JND3229 (PDB ID: 5ZTO)



The EGFR kinase domain (residues 696-1022) with the T790M and C797S mutations was expressed and purified. The protein-inhibitor complex was crystallized using the hanging drop vapor diffusion method at 298 K. The crystallization solution contained 0.05 M HEPES pH 8.0, 0.2 M ZnSO4, and 25% PEG 600. X-ray diffraction data were collected at a synchrotron source.

#### **Enzymatic Kinase Assay (ELISA)**

The inhibitory activity of the compounds against EGFR kinases was determined using an enzyme-linked immunosorbent assay (ELISA). Recombinant EGFR proteins were incubated with the test compounds at varying concentrations in the presence of ATP and a substrate peptide. The amount of phosphorylated substrate was quantified using a specific antibody and a colorimetric detection method. IC50 values were calculated from the resulting dose-response curves.[1]

#### **Cell Proliferation Assay**

The anti-proliferative activity of the compounds was assessed using cell lines stably expressing different EGFR mutants. Cells were seeded in 96-well plates and treated with various concentrations of the inhibitors for a specified period. Cell viability was measured using a standard method such as the CellTiter-Glo luminescent cell viability assay. IC50 values were determined from the dose-response curves.[1]

#### In Vivo Xenograft Model

BALB/c nude mice were subcutaneously injected with BaF3 cells harboring the EGFR19D/T790M/C797S mutation. When tumors reached a certain volume, the mice were treated with **JND3229** (intraperitoneal injection), a vehicle control, or a combination of EAI045 (oral gavage) and cetuximab (intraperitoneal injection). Tumor growth and body weight were monitored throughout the study.[1]

## **EGFR Signaling Pathway and Inhibitor Action**

The following diagram illustrates the EGFR signaling pathway and the points of intervention for different classes of inhibitors, highlighting the challenge posed by the C797S mutation.





#### Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of JND3229 as a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [JND3229: A Novel Inhibitor for Overcoming Resistance in EGFR-Mutated Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612895#jnd3229-crystallography-data-pdb-id-5zto]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com